molecular formula H3PS B12440035 Phosphinothious acid CAS No. 13965-74-7

Phosphinothious acid

Cat. No.: B12440035
CAS No.: 13965-74-7
M. Wt: 66.07 g/mol
InChI Key: QLQOTPOBMXWKOW-UHFFFAOYSA-N
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Description

Phosphinothious acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to sulfur and oxygen atoms. It is a derivative of phosphinous acids, which are typically represented by the formula R₂POH. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinothious acid can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride (PCl₃) with sulfur-containing reagents under controlled conditions. For example, the reaction of PCl₃ with thiols or thiolates can yield this compound derivatives. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using phosphorus trichloride and sulfur compounds. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Phosphinothious acid undergoes a variety of chemical reactions, including:

    Oxidation: this compound can be oxidized to form phosphine oxides or phosphonic acids.

    Reduction: Reduction reactions can convert this compound to phosphines or phosphine sulfides.

    Substitution: Substitution reactions involve the replacement of the sulfur atom with other functional groups.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

Major Products Formed

The major products formed from the reactions of this compound include phosphine oxides, phosphonic acids, phosphine sulfides, and various substituted phosphine derivatives .

Mechanism of Action

The mechanism of action of phosphinothious acid involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to active sites or by modifying key functional groups. The sulfur and phosphorus atoms in this compound play crucial roles in these interactions, often forming covalent bonds with target molecules. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of cellular processes .

Comparison with Similar Compounds

Phosphinothious acid can be compared with other similar compounds such as:

    Phosphinous acids (R₂POH): These compounds are structurally similar but lack the sulfur atom.

    Phosphonic acids (RPO₃H₂): Phosphonic acids contain a phosphorus atom bonded to three oxygen atoms.

    Phosphine oxides (R₃PO): These compounds are oxidation products of phosphinous acids and are more stable.

This compound is unique due to the presence of both sulfur and phosphorus atoms, which confer distinct reactivity and chemical properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Phosphinothious acid (H₃PO₂S) is a compound of significant interest due to its unique chemical properties and biological activities. This article delves into the biological activity of this compound, examining its pharmacological potential, mechanisms of action, and implications for drug discovery.

Chemical Structure and Properties

This compound is a phosphorous compound characterized by a phosphorus atom bonded to three hydrogen atoms and one sulfur atom. This structure imparts distinct properties that differentiate it from other phosphonic and phosphinic acids. The presence of sulfur enhances its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : this compound has shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Antiproliferative Effects : Studies indicate that this compound can inhibit the proliferation of certain cancer cell lines, making it a candidate for anticancer drug development.
  • Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its antiproliferative effects.
  • Reactive Oxygen Species (ROS) Modulation : this compound appears to modulate ROS levels within cells, thereby influencing oxidative stress responses.
  • Cell Cycle Regulation : Evidence suggests that this compound can affect cell cycle progression, particularly in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
  • Antiproliferative Effects in Cancer Cells : In vitro experiments showed that treatment with this compound resulted in a dose-dependent decrease in the viability of breast cancer cell lines (MCF-7), with IC50 values indicating potent antiproliferative effects .
  • Neuroprotective Effects : A recent investigation found that this compound could reduce apoptosis in neuronal cells exposed to oxidative stress, suggesting its potential use in therapies for conditions like Alzheimer's disease .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for this compound compared to related compounds:

CompoundAntimicrobialAntiproliferativeNeuroprotectiveMechanism of Action
This compoundYesYesYesEnzyme inhibition, ROS modulation
Phosphonic AcidYesModerateNoEnzyme inhibition
Phosphinic AcidModerateYesYesCell cycle regulation, ROS modulation

Properties

CAS No.

13965-74-7

Molecular Formula

H3PS

Molecular Weight

66.07 g/mol

IUPAC Name

phosphinothious acid

InChI

InChI=1S/H3PS/c1-2/h2H,1H2

InChI Key

QLQOTPOBMXWKOW-UHFFFAOYSA-N

Canonical SMILES

PS

Origin of Product

United States

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